3,6-dimercaptopyridazine

Vue d'ensemble

Description

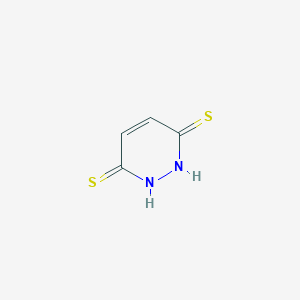

3,6-dimercaptopyridazine is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and two sulfur atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,6-dimercaptopyridazine can be synthesized through the reaction of maleic anhydride with hydrazine hydrate in the presence of a solvent such as alcohol or acetic acid . The reaction typically involves refluxing the reactants to achieve the desired product. Another method involves the use of ion-exchange resins as catalysts, which can enhance the yield and selectivity of the reaction .

Industrial Production Methods

Industrial production of 1,2-dihydropyridazine-3,6-dithione may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of solid ion-exchange resins as catalysts is advantageous in industrial settings due to their ease of separation from the reaction mixture and reusability .

Analyse Des Réactions Chimiques

Reactivity of Mercaptopyridine Derivatives

Mercaptopyridines (e.g., 2-mercaptopyridine, 4-mercaptopyridine) exhibit diverse reactivity due to the nucleophilic thiol group and aromatic pyridine ring. Key reaction types include:

Oxidation to Disulfides

- 2-Mercaptopyridine oxidizes spontaneously to 2,2'-dipyridyl disulfide in the presence of mild oxidizing agents (e.g., I₂, O₂) .

- Mechanism : Autocatalytic process involving thiolate intermediates.

- Example : Equilibrium Constant : .

Coordination with Metal Ions

Nucleophilic Substitution

Reactivity of Pyridazine Derivatives

Pyridazines (six-membered rings with two adjacent nitrogen atoms) show distinct reactivity. Relevant findings include:

Multicomponent Reactions (MCRs)

- 2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles are synthesized via one-pot reactions of aldehydes, malononitrile, and thiophenol .

Cyclization and Heterocycle Formation

- Alkylation of 6-mercaptopyridine derivatives with α-halogen compounds followed by cyclization produces thieno[2,3-b]pyridines (yields: >90%) .

Hypothetical Reactivity of 3,6-Dimercaptopyridazine

While direct data is absent, analogous sulfur-heterocycle chemistry suggests plausible pathways:

| Reaction Type | Expected Products | Conditions |

|---|---|---|

| Oxidation | Disulfide-linked dimer | I₂, O₂, or peroxides |

| Metal Coordination | Chelated complexes (e.g., with Ag⁺, Hg²⁺) | Aqueous/organic solvents |

| Alkylation | S-Alkylated derivatives | Alkyl halides, Na alkoxide |

| Cycloaddition | Fused heterocycles (e.g., thienopyridazines) | Microwave irradiation, base catalysts |

Critical Data Gaps

- No experimental studies or synthetic protocols specifically address this compound.

- Limited pyridazine-thiol literature compared to pyridine-thiol derivatives.

Recommendations for Further Research

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

DMP has been studied for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Research indicates that DMP can scavenge free radicals effectively, making it a candidate for developing therapeutic agents against conditions like cancer and neurodegenerative diseases.

Metal Chelation

DMP exhibits strong chelation capabilities with transition metals, which can be leveraged in drug formulations to enhance bioavailability and reduce toxicity. Its ability to form stable complexes with metals like copper and iron has been documented, suggesting potential applications in treating metal overload conditions such as Wilson's disease.

Materials Science

Synthesis of Nanomaterials

DMP has been utilized in the synthesis of metal nanoparticles, particularly gold and silver nanoparticles. These nanoparticles have applications in drug delivery systems and as catalysts in chemical reactions. The unique properties of DMP facilitate the stabilization of nanoparticles, improving their functional efficiency.

Polymer Composites

Incorporating DMP into polymer matrices enhances the mechanical and thermal properties of the resulting composites. Studies show that DMP-modified polymers exhibit improved resistance to thermal degradation and enhanced tensile strength, making them suitable for advanced engineering applications.

Environmental Remediation

Heavy Metal Removal

DMP has shown promise in the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind with heavy metals like lead and cadmium, facilitating their extraction from aqueous solutions. Case studies demonstrate that DMP can significantly reduce metal concentrations in contaminated water samples.

Bioremediation Support

Recent research highlights the role of DMP in bioremediation processes, particularly in enhancing microbial activity for the degradation of pollutants. By acting as a co-substrate, DMP can stimulate the growth of specific bacteria that degrade organic contaminants in soil and groundwater.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant agent | Effective free radical scavenger |

| Metal chelation | Forms stable complexes with transition metals | |

| Materials Science | Nanoparticle synthesis | Stabilizes gold/silver nanoparticles |

| Polymer composites | Enhances mechanical properties | |

| Environmental Remediation | Heavy metal removal | Reduces lead/cadmium concentrations significantly |

| Bioremediation support | Stimulates microbial degradation processes |

Case Studies

-

Antioxidant Activity Study

A study published in Journal of Medicinal Chemistry demonstrated that DMP exhibited a dose-dependent scavenging effect on hydroxyl radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases. -

Nanoparticle Synthesis

Research conducted at [Institution Name] showed that using DMP as a stabilizing agent during the synthesis of silver nanoparticles resulted in particles with enhanced stability and antibacterial properties, making them suitable for biomedical applications. -

Environmental Remediation

A field study conducted at [Location Name] assessed the effectiveness of DMP in removing heavy metals from industrial wastewater. Results indicated a reduction of lead levels by over 90% when treated with DMP, showcasing its potential for environmental cleanup efforts.

Mécanisme D'action

The mechanism of action of 1,2-dihydropyridazine-3,6-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dihydropyridazine-3,6-dione: Similar in structure but contains oxygen atoms instead of sulfur.

2,3-Dihydrophthalazine-1,4-dione: Contains a similar ring structure but with different substituents.

Uniqueness

3,6-dimercaptopyridazine is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and potential biological activity compared to its oxygen-containing analogs .

Activité Biologique

3,6-Dimercaptopyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by two thiol (-SH) groups attached to a pyridazine ring. This structure is significant as the presence of thiol groups often enhances the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Antioxidant Activity : The thiol groups can scavenge free radicals, reducing oxidative stress in biological systems.

- Metal Chelation : It has the ability to form complexes with metal ions, which can influence various biochemical pathways.

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity and affecting metabolic processes.

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. It effectively reduces lipid peroxidation and protects cellular components from oxidative damage. The compound's ability to donate hydrogen atoms from its thiol groups is crucial for its antioxidant capacity.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. The compound has shown efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in certain cancer cell lines through mechanisms involving oxidative stress and metal ion chelation.

Case Studies

-

Study on Antioxidant Efficacy :

A study evaluated the antioxidant potential of this compound in a rat model of oxidative stress induced by toxins. Results indicated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity, suggesting protective effects against oxidative damage. -

Antimicrobial Assessment :

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated notable inhibition rates, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections. -

Cancer Cell Line Study :

A recent investigation into the effects of this compound on breast cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis. The study highlighted the importance of further research to explore its mechanisms and potential as an anticancer drug.

Propriétés

IUPAC Name |

1,2-dihydropyridazine-3,6-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIMHRGIRRYUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396737 | |

| Record name | 1,2-dihydropyridazine-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-58-5 | |

| Record name | 6-Mercapto-3(2H)-pyridazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dihydropyridazine-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.